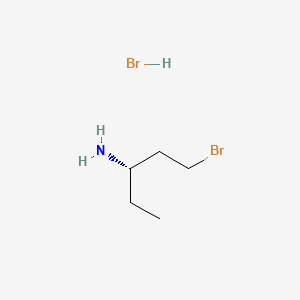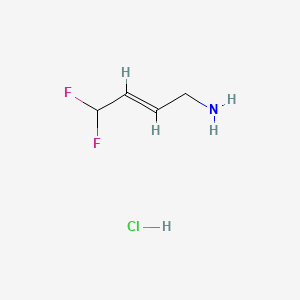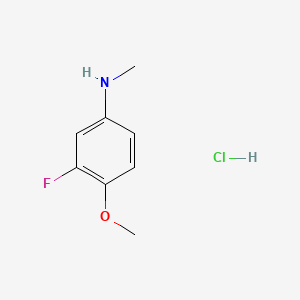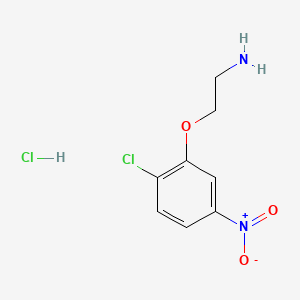
(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-(Aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride, also known as (3R,5R)-AMPP, is an organic compound first synthesized by a team of Japanese researchers in 2017. It is a white crystalline solid which is soluble in water and ethanol. It has a molecular weight of 248.7 g/mol and a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
(3R,5R)-AMPP has been studied for its potential applications in scientific research. It has been used as a ligand in the preparation of polymeric nanoparticles for drug delivery. It has also been used to study the effects of polymeric nanoparticles on the pharmacokinetics and pharmacodynamics of drugs. Additionally, (3R,5R)-AMPP has been used to study the effects of nanoparticles on the immune system and to investigate the biocompatibility of polymeric nanoparticles.
Mecanismo De Acción
The mechanism of action of (3R,5R)-AMPP is not yet fully understood. However, it is believed that the compound acts as a ligand to bind to polymeric nanoparticles, allowing them to be taken up by cells and transported to the target site. It is thought that the compound may also interact with proteins and other molecules in the body, allowing for the release of drugs or other molecules from the nanoparticles.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,5R)-AMPP are not yet fully understood. However, studies have shown that the compound can increase the uptake of drugs and other molecules by cells and tissues, suggesting that it may have a role in drug delivery. Additionally, studies have shown that the compound can reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using (3R,5R)-AMPP in laboratory experiments are its low cost and easy availability. Additionally, the compound is relatively stable and does not degrade easily. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, the compound has a relatively low solubility in water, making it difficult to work with in some experiments.
Direcciones Futuras
The future directions for (3R,5R)-AMPP research include further exploration of its potential applications in drug delivery, investigation of its effects on the immune system, and exploration of its potential as a therapeutic agent. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its mechanism of action. Research into the compound’s toxicity and solubility is also needed to improve its safety and usability in laboratory experiments. Finally, further studies into the compound’s potential applications in other areas, such as cancer therapy and tissue engineering, are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of (3R,5R)-AMPP is achieved through a multi-step process. The first step is the synthesis of the key intermediate, N-methylpyrrolidin-3-ol. This is achieved through the reaction of propargyl alcohol and dimethylformamide in the presence of sodium hydride as a base. The second step is the conversion of the intermediate to (3R,5R)-AMPP by reacting it with hydrochloric acid in the presence of acetic anhydride as a catalyst.
Propiedades
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-prop-2-ynylpyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-2-3-10-6-8(11)4-7(10)5-9;;/h1,7-8,11H,3-6,9H2;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHZPCXSBKFYTI-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(CC1CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C[C@@H](C[C@@H]1CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)

![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)


![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
